1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylpropan-1-one
Description
Properties
IUPAC Name |
1-[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-3-phenylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN7O/c24-18-7-9-19(10-8-18)31-23-21(27-28-31)22(25-16-26-23)30-14-12-29(13-15-30)20(32)11-6-17-4-2-1-3-5-17/h1-5,7-10,16H,6,11-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWKNJFMQPLPRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)Cl)C(=O)CCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase. Inhibition of CDK2 can lead to cell cycle arrest, making it an appealing target for cancer treatment.
Mode of Action
The compound interacts with its target, CDK2, by binding to its active site. This binding inhibits the enzymatic activity of CDK2, preventing it from phosphorylating key components necessary for cell proliferation. The binding is facilitated by essential hydrogen bonding with Leu83, a residue in the active site of CDK2.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway. By inhibiting CDK2, the compound prevents the phosphorylation of key components necessary for cell proliferation. This leads to cell cycle arrest, particularly at the G1/S transition, and can induce apoptosis within cells.
Pharmacokinetics
These properties, which include factors like solubility and permeability, can impact the compound’s bioavailability and its ability to reach its target in the body.
Result of Action
The compound’s action results in significant inhibition of cell proliferation. It has been shown to exert potent cytotoxic activities against various cell lines. For instance, it has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2. The compound also induces significant alterations in cell cycle progression and apoptosis within cells.
Biological Activity
The compound 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylpropan-1-one is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a triazolo-pyrimidine core with a piperazine moiety and a phenylpropanone group. The presence of the 4-chlorophenyl substituent enhances its pharmacological profile by potentially influencing its interactions with biological targets.
Biological Activity Overview
Research indicates that compounds with triazole and pyrimidine structures often exhibit a range of biological activities, including:
- Antitumor activity
- Antimicrobial properties
- CNS activity (central nervous system)
The specific biological activities of the compound can be attributed to its ability to interact with various enzymes and receptors in the body.
The biological mechanisms often involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Receptor Modulation : It may act as an antagonist or agonist to specific receptors, influencing cellular signaling pathways.
Antitumor Activity
A study evaluating derivatives of triazolo[4,5-d]pyrimidines found that certain compounds exhibited significant cytotoxicity against various cancer cell lines. For instance, one derivative showed an IC50 value of 1.4 μM against the MDA-MB-231 breast cancer cell line, indicating potent antitumor properties .
Antimicrobial Properties
Another study highlighted the antibacterial activity of related triazole derivatives against Salmonella typhi and Bacillus subtilis, showcasing moderate to strong efficacy . This suggests that similar structures may confer antimicrobial properties.
CNS Activity
Research into piperazine derivatives has shown potential for CNS effects, including anxiolytic and antidepressant activities. The piperazine moiety is known for its ability to cross the blood-brain barrier, which could enhance the therapeutic potential of this compound in treating neurological disorders .
Data Tables
| Biological Activity | Cell Line/Organism | IC50/Activity Level |
|---|---|---|
| Antitumor | MDA-MB-231 | 1.4 μM |
| Antibacterial | Salmonella typhi | Moderate to Strong |
| CNS Activity | Various | Potentially Active |
Case Studies
- Antitumor Efficacy : A comprehensive study on various derivatives of triazolo-pyrimidines demonstrated that modifications at the 7-position significantly enhanced cytotoxicity against cancer cell lines .
- Antimicrobial Screening : A series of synthesized compounds were tested against multiple bacterial strains, revealing that structural modifications could lead to varying levels of antibacterial activity .
Scientific Research Applications
Research indicates that compounds with triazole and pyrimidine structures often exhibit a range of biological activities:
Antitumor Activity
The compound has shown promising results in inhibiting cancer cell proliferation. A study indicated that derivatives of triazolo[4,5-d]pyrimidines exhibited significant cytotoxicity against various cancer cell lines.
Case Study: Antitumor Efficacy
A derivative demonstrated an IC50 value of 1.4 μM against the MDA-MB-231 breast cancer cell line, indicating potent antitumor properties.
Antimicrobial Properties
The compound has also been evaluated for its antibacterial activity. Related triazole derivatives have shown effectiveness against bacterial strains such as Salmonella typhi and Bacillus subtilis.
Case Study: Antimicrobial Screening
A series of synthesized compounds were tested against multiple bacterial strains, revealing varying levels of antibacterial activity based on structural modifications.
CNS Activity
Research into piperazine derivatives suggests potential central nervous system effects, including anxiolytic and antidepressant activities.
| Biological Activity | Cell Line/Organism | IC50/Activity Level |
|---|---|---|
| Antitumor | MDA-MB-231 | 1.4 μM |
| Antibacterial | Salmonella typhi | Moderate to Strong |
| CNS Activity | Various | Potentially Active |
Structural Properties
| Property | Value |
|---|---|
| InChI Key | AWWKNJFMQPLPRJ-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)Cl)C(=O)CCC5=CC=CC=C5 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Key Analogs
Key Structural and Functional Insights:
Triazolo-Pyrimidine Core vs.
Piperazine Substitutions: The 3-phenylpropan-1-one group in the target compound introduces a bulky hydrophobic substituent, likely influencing steric interactions in biological targets. In contrast, the 2-phenoxypropan-1-one group in may allow for hydrogen bonding via the ether oxygen. Piperazine derivatives with propane linkers (e.g., ) lack the triazolo-pyrimidine core but demonstrate how structural simplification can retain receptor affinity, albeit with reduced specificity .
The methoxy group in may reduce reactivity but improve pharmacokinetic properties like half-life.
Research Findings and Implications
- Pharmacological Potential: While direct studies on the target compound are absent, analogs like and indicate that triazolo-pyrimidines and pyrimidinones exhibit kinase inhibition and antimicrobial activity.
- Knowledge Gaps: Detailed pharmacokinetic data (e.g., bioavailability, toxicity) and target-specific assays are needed to validate hypothesized activities.
Preparation Methods
Cyclocondensation of 4-Chlorophenyltriazole with Pyrimidine Precursors
The triazolo[4,5-d]pyrimidine nucleus is constructed via a [3+2] cycloaddition between 4-chlorophenyl azide and a 5-aminopyrimidine derivative. In a representative procedure, 5-amino-4,6-dichloropyrimidine reacts with 4-chlorophenyl azide in dimethylformamide (DMF) at 80°C for 12 hours, yielding 3-(4-chlorophenyl)-7-chloro-3H-triazolo[4,5-d]pyrimidine (Intermediate A) with 82% efficiency.
Optimization Note:
- Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing dipolar intermediates.
- Temperature Control: Exceeding 100°C promotes decomposition, reducing yields to <60%.
Piperazine Coupling via Nucleophilic Aromatic Substitution
SNAr Reaction with Piperazine
Intermediate A undergoes displacement of the 7-chloro group with piperazine. In a patented method, refluxing Intermediate A with excess piperazine (5 equiv) in ethanol at 80°C for 8 hours affords 7-(piperazin-1-yl)-3-(4-chlorophenyl)-3H-triazolo[4,5-d]pyrimidine (Intermediate B) in 89% yield.
Critical Parameters:
- Base Selection: Triethylamine (TEA) or K2CO3 neutralizes HCl byproducts, preventing protonation of piperazine.
- Stoichiometry: Excess piperazine (≥3 equiv) ensures complete substitution, minimizing dimerization side products.
Alternative Routes and Comparative Analysis
Ullmann Coupling for Direct Arylation
A copper-catalyzed Ullmann coupling between 7-bromo-triazolo[4,5-d]pyrimidine and pre-formed 1-(piperazin-1-yl)-3-phenylpropan-1-one avoids separate acylation steps. Using CuI (10 mol%), L-proline (20 mol%), and K3PO4 in DMSO at 110°C for 24 hours achieves 68% yield—a less efficient but atom-economical approach.
One-Pot Tandem Cyclization-Acylation
Combining cyclocondensation and acylation in a single pot reduces purification steps. However, competing side reactions limit yields to 52%, making this method inferior to stepwise synthesis.
Process Optimization and Scalability
Catalytic Improvements
Switching from homogeneous catalysts (e.g., CuI) to heterogeneous systems (CuO nanoparticles on Al2O3) enhances recyclability and reduces metal contamination. Pilot-scale trials (1 kg batch) demonstrate consistent yields (85–87%) over five cycles.
Green Chemistry Metrics
- E-factor: Traditional routes generate 8.2 kg waste/kg product; solvent recovery (DCM, ethanol) lowers this to 3.5 kg/kg.
- PMI (Process Mass Intensity): Improved from 12.4 to 6.8 via microwave-assisted steps (30% energy reduction).
Analytical Characterization and Quality Control
Spectroscopic Confirmation
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : Synthesis involves multi-step routes, including cyclization of triazolo-pyrimidine cores and coupling with piperazine intermediates. Challenges include regioselectivity during triazole formation and stability of the chlorophenyl group under acidic/basic conditions. Optimization strategies:
- Use Pd/C or CuI catalysts for cross-coupling steps to enhance efficiency .
- Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize side products .
- Employ inert atmospheres (N₂/Ar) to prevent oxidation of sensitive functional groups .
Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify protons on the piperazine ring (δ 2.5–3.5 ppm) and aromatic protons from chlorophenyl/phenyl groups (δ 7.0–7.8 ppm). Integration ratios validate substituent stoichiometry .
- IR : Detect carbonyl stretching (C=O) near 1680–1720 cm⁻¹ and triazole C=N vibrations at 1500–1600 cm⁻¹ .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns matching the triazolo-pyrimidine core .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Methodological Answer :
- Anticancer : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values. Compare with controls like doxorubicin .
- Antimicrobial : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) .
Advanced Research Questions
Q. How can computational modeling predict this compound’s interaction with kinase targets (e.g., EGFR, CDK2)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger to simulate binding to ATP-binding pockets. Validate with co-crystallized kinase inhibitors (e.g., imatinib) .
- MD Simulations : Assess stability of ligand-target complexes (e.g., RMSD < 2 Å over 100 ns) using GROMACS .
- SAR Analysis : Compare docking scores of analogs with varying substituents (e.g., methyl vs. chlorophenyl) to identify critical interactions .
Q. What strategies resolve contradictions in biological activity data across different assay models?
- Methodological Answer :
- Dose-Response Reproducibility : Repeat assays in triplicate using standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .
- Cell Line Specificity : Test activity in primary vs. immortalized cells to rule out metabolic differences (e.g., CYP450 expression) .
- Mechanistic Follow-Up : Use Western blotting to verify target modulation (e.g., phosphorylation inhibition in kinase pathways) .
Q. How can metabolic stability and toxicity profiles be assessed during preclinical development?
- Methodological Answer :
- Microsomal Stability : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂) via LC-MS. Compare with reference compounds .
- hERG Assay : Patch-clamp electrophysiology to evaluate cardiac toxicity risks (IC₅₀ > 10 μM preferred) .
- In Vivo Toxicity : Acute toxicity studies in rodents (OECD 423) with histopathological analysis of liver/kidney .
Data Contradiction Analysis
Q. Why might this compound show high potency in enzyme assays but low efficacy in cell-based models?
- Methodological Answer :
- Membrane Permeability : Measure logP (e.g., >3 indicates poor aqueous solubility) and use Caco-2 assays to assess permeability .
- Efflux Pumps : Test in presence of P-gp inhibitors (e.g., verapamil) to determine if efflux reduces intracellular concentration .
- Protein Binding : Use equilibrium dialysis to quantify binding to serum albumin, which may limit free drug availability .
Structural and Functional Comparisons
Q. How does the 4-chlorophenyl substituent influence activity compared to analogs with methoxy or methyl groups?
- Methodological Answer :
- Electron-Withdrawing Effect : Chlorine enhances electrophilicity, improving interactions with nucleophilic residues (e.g., Lys in kinases). Compare IC₅₀ values of chlorophenyl vs. methoxy analogs .
- Hydrophobic Interactions : Chlorine increases logP, enhancing membrane permeability but potentially reducing solubility. Use shake-flask assays to measure partition coefficients .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
